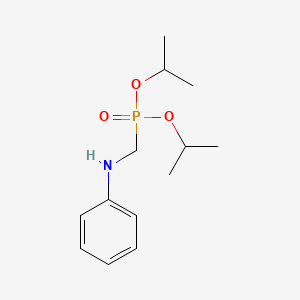
Dipropan-2-yl (anilinomethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (anilinomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an anilinomethyl moiety and two isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (anilinomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of aniline with a phosphonate ester in the presence of a base. For example, the reaction of aniline with diisopropyl phosphite under basic conditions can yield the desired product. The reaction typically proceeds via nucleophilic substitution, where the aniline attacks the phosphorus atom, displacing an alkoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance reaction rates and yields. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize phosphonates efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (anilinomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the anilinomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (anilinomethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl (anilinomethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent processes. This mechanism is similar to that of bisphosphonates, which inhibit bone resorption by targeting osteoclasts .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl (anilinomethyl)phosphonate
- Diethyl (anilinomethyl)phosphonate
- Dimethyl (anilinomethyl)phosphonate
Uniqueness
Dipropan-2-yl (anilinomethyl)phosphonate is unique due to its specific combination of isopropyl groups and anilinomethyl moiety. This structure imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
65824-77-3 |
|---|---|
Fórmula molecular |
C13H22NO3P |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
N-[di(propan-2-yloxy)phosphorylmethyl]aniline |
InChI |
InChI=1S/C13H22NO3P/c1-11(2)16-18(15,17-12(3)4)10-14-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
Clave InChI |
LZUHQJAHQKSNSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CNC1=CC=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


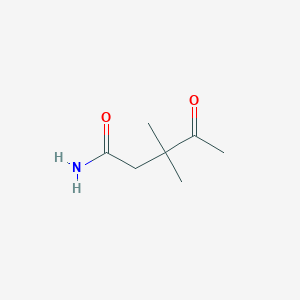

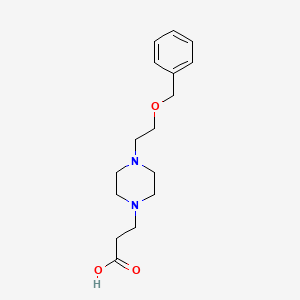
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
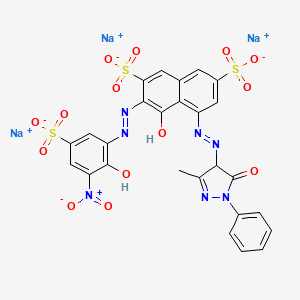
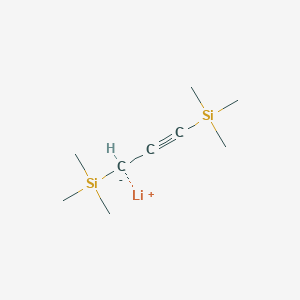
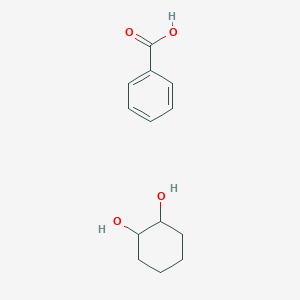

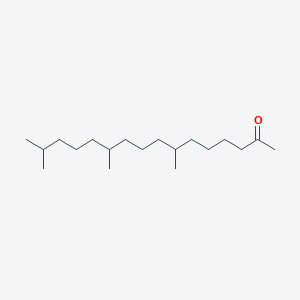
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
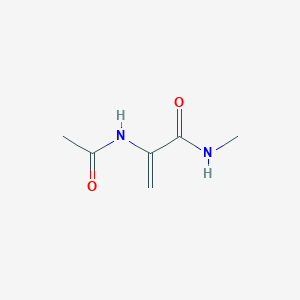

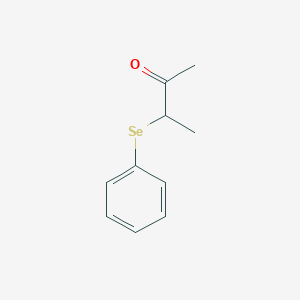
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
